Paliperidone, an atypical antipsychotic drug, is widely used in the treatment of schizophrenia. It has been the subject of various studies due to its neuroprotective properties and potential applications in enhancing drug delivery systems. Research has explored its effects on cell survival, oxidative stress, and neuroinflammation, as well as its pharmacokinetic behavior and the development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy123456.
Paliperidone has been shown to protect SH-SY5Y cells from cell death induced by β-amyloid peptide, N-methyl-4-phenylpyridinium ion, and hydrogen peroxide. It also protects against MK-801-induced neuronal damage by inhibiting Ca2+ influx and regulating the SIRT1/miR-134 signal pathway14. In rat models, paliperidone regulates endogenous antioxidant/anti-inflammatory pathways, which could be beneficial in psychiatric diseases where inflammation is implicated5.
To overcome the challenges of paliperidone's poor water solubility and bioavailability, solid lipid nanoparticles (SLNs) of stearic acid loaded with paliperidone have been developed. These nanoparticles exhibit a controlled release pattern and have shown some cytotoxicity in vitro, which was not concentration-dependent2. Furthermore, paliperidone-loaded lipid nanoconstructs (PPD-LNC) have been assessed for improved antipsychotic activity. These constructs have demonstrated a significant increase in relative bioavailability in the brain and effectiveness in reducing extrapyramidal symptoms3.
Studies have shown that paliperidone-loaded lipid nanoconstructs can lead to a 3.46-fold improvement in relative bioavailability in the brain compared to a drug suspension. Behavioral assessments have indicated a reduction in cataleptic behavior and improved performance in tests measuring anxiety and cognitive function3.
Paliperidone N-Oxide is synthesized from paliperidone through oxidative processes. It is classified as a psychoactive substance, specifically an atypical antipsychotic. Its chemical structure includes a piperidine ring and a pyrido-pyrimidine moiety, which are characteristic features of many antipsychotic drugs. The compound's CAS number is 761460-08-6, which aids in its identification in chemical databases and regulatory frameworks .
The synthesis of paliperidone N-Oxide typically involves the oxidation of paliperidone. Various methods have been reported for this transformation, including the use of peroxides or other oxidizing agents. The following outlines a general synthetic pathway:
For example, one method involves using tetrahydrofuran (THF) as a solvent, where even trace amounts of peroxide can induce the formation of paliperidone N-Oxide .
Paliperidone N-Oxide has a complex molecular structure characterized by several functional groups:
The presence of fluorine in its structure contributes to its pharmacological properties, enhancing its binding affinity to dopamine receptors .
Paliperidone N-Oxide primarily participates in redox reactions due to its oxidized state. Key reactions include:
The mechanism of action for paliperidone N-Oxide is closely related to that of its parent compound, paliperidone. It exerts its effects primarily through:
Paliperidone N-Oxide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application .
Paliperidone N-Oxide is primarily utilized in pharmacological research and development due to its role as a metabolite of paliperidone. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: